molecular formula C8H6Na2O5 B12654283 Hydrothol 191 CAS No. 66330-88-9

Hydrothol 191

Cat. No.: B12654283
CAS No.: 66330-88-9
M. Wt: 228.11 g/mol
InChI Key: ZRHKGBGEZJYZAY-LEJZRPNDSA-L
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Preparation Methods

Hydrothol 191 is synthesized by reacting endothall with N,N-dimethylalkylamine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired salt. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Hydrothol 191 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced, although this is less common in its typical applications.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrothol 191 has a wide range of scientific research applications:

Mechanism of Action

Hydrothol 191 exerts its effects by disrupting the cellular processes of algae and aquatic plants. The mono (N,N-dimethylalkylamine) salt of endothall interferes with the energy production pathways within the cells, leading to cell death. This disruption is primarily achieved through the inhibition of key enzymes involved in cellular respiration and photosynthesis .

Properties

CAS No.

66330-88-9

Molecular Formula

C8H6Na2O5

Molecular Weight

228.11 g/mol

IUPAC Name

disodium;(1R,2R,3S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-,5-,6+;;/m1../s1

InChI Key

ZRHKGBGEZJYZAY-LEJZRPNDSA-L

Isomeric SMILES

C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

physical_description

Formulated as granular or liquid;  [Reference #1] Yellowish-brown liquid with a fatty amine odor;  [Atofina MSDS]

Related CAS

6385-60-0 (hydrothol, sodium[2:1] salt)

Origin of Product

United States

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